![molecular formula C18H16ClN3OS B2919173 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-41-8](/img/structure/B2919173.png)
3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, depending on the substituents on the benzene ring and the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides, such as their density, melting point, and boiling point, can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited higher activity than the reference drug in some cases, highlighting their potential as anticancer agents (Ravinaik et al., 2021). Additionally, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized, demonstrating promising anticancer activity against a panel of human cancer cell lines (Tiwari et al., 2017).
Synthesis Methodologies
Research has also focused on the synthesis methodologies of thiadiazole derivatives. For example, a convenient method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides has been developed, offering high yields and a range of electrophilic reagents (Takikawa et al., 1985). Another study provided a straightforward synthesis route for 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).
Photophysical Properties
The photophysical properties of thiadiazole derivatives have been investigated, revealing that solvent-induced tautomerism does not depend on the electric dipole moment but rather on the solvent's average electric polarizability. This study provides insight into the keto/enol equilibrium of thiadiazole-derived compounds, which could have implications for their use in various applications (Matwijczuk et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-7-11(2)15(12(3)8-10)17-21-22-18(24-17)20-16(23)13-5-4-6-14(19)9-13/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPBTZOFONJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
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